molecular formula C10H9F3 B13750104 1-(1-Propenyl)-3-(trifluoromethyl)benzene CAS No. 58879-30-4

1-(1-Propenyl)-3-(trifluoromethyl)benzene

Cat. No.: B13750104
CAS No.: 58879-30-4
M. Wt: 186.17 g/mol
InChI Key: OUZWHCIDWBRHFD-DUXPYHPUSA-N
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Description

1-(1-Propenyl)-3-(trifluoromethyl)benzene (CAS 1813-96-3), also termed 1-allyl-3-(trifluoromethyl)benzene, is a fluorinated aromatic compound characterized by a propenyl (allyl) group at the 1-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₉F₃ (MW: 186.17 g/mol). This compound is notable for its role as a pharmaceutical intermediate and drug impurity reference standard, reflecting its relevance in medicinal chemistry . Synthetically, it can be derived from 3-(trifluoromethyl)benzaldehyde via allylation or substitution reactions, though specific protocols are less documented in the provided evidence compared to analogs .

Properties

CAS No.

58879-30-4

Molecular Formula

C10H9F3

Molecular Weight

186.17 g/mol

IUPAC Name

1-[(E)-prop-1-enyl]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C10H9F3/c1-2-4-8-5-3-6-9(7-8)10(11,12)13/h2-7H,1H3/b4-2+

InChI Key

OUZWHCIDWBRHFD-DUXPYHPUSA-N

Isomeric SMILES

C/C=C/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of 3-Trifluoromethyl Acetophenone and Derivatives

A crucial intermediate in the synthesis is 3-(trifluoromethyl)acetophenone, which can be converted to the target compound by further transformations.

Method Summary from WO2021171301A1 Patent:

  • Step 1: Formation of Grignard Reagent
    An isomeric mixture of halo benzotrifluoride (mainly meta-isomer ~96%) is reacted with magnesium metal in an organic solvent such as tetrahydrofuran or toluene in the presence of catalysts like iodine or ethylene dibromide to form a Grignard complex.

  • Step 2: Reaction with Ketene
    The Grignard complex reacts with ketene in a hydrocarbon solvent (toluene, xylene, or mesitylene) and in the presence of a transition metal ligand-acid complex (e.g., Fe(AcAc)3, Ir(AcAc)3) to yield an isomeric mixture of trifluoromethyl acetophenone.

  • Step 3: Oximation and Purification
    The trifluoromethyl acetophenone mixture is reacted with hydroxylamine salts (chloride or sulfate) to form the oxime, which is purified by crystallization from cyclic saturated hydrocarbons to achieve over 99% purity.

This process is notable for reducing the number of steps and minimizing impurities, especially unwanted isomers, while maintaining high yield (~80-85%) and environmental friendliness.

Introduction of the Propenyl Group via Dehydration of Alcohol Intermediates

A related approach to installing the propenyl side chain involves:

  • Preparation of 1,1-diphenylethanol derivatives via Grignard addition to ketones.
  • Dehydration of these alcohols to yield the corresponding vinyl (propenyl) substituted aromatic compounds.

Method Summary from CN103755516B Patent (Applicable Concept):

  • Step 1: Grignard Reagent Formation
    Bromobenzene reacts with magnesium chips in anhydrous 2-methyltetrahydrofuran (an environmentally friendly solvent) to form phenylmagnesium bromide.

  • Step 2: Nucleophilic Addition
    Acetophenone is added dropwise to the Grignard reagent, reacting at 65-80°C for several hours to produce 1,1-diphenylethanol.

  • Step 3: One-Pot Dehydration
    Without isolation, the reaction mixture is treated with a sulfonic acid functional ionic liquid catalyst and refluxed to dehydrate the alcohol to 1,1-diphenylethylene (a vinyl-substituted aromatic compound).

This one-pot method offers advantages of mild conditions, high yield, simple operation, and low cost, suitable for industrial scale production. The use of 2-methyltetrahydrofuran replaces traditional solvents like diethyl ether, improving environmental impact and process safety.

Cross-Coupling and Catalytic Hydrogenation for Side Chain Installation

An alternative method relevant to related trifluoromethyl aromatic compounds involves palladium-catalyzed cross-coupling reactions:

  • Mizoroki–Heck Reaction:
    1-Bromo-3-(trifluoromethyl)benzene reacts with acrolein diethyl acetal in the presence of Pd(OAc)2 and tetrabutylammonium acetate to form 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene.

  • Hydrogenation and Reduction:
    The crude product undergoes hydrogenation and selective reduction using potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) to yield 3-(3-trifluoromethylphenyl)propanal, a key intermediate that can be further elaborated to the propenyl-substituted aromatic compound.

This cascade process, developed under conventional and microwave-assisted conditions, achieves high purity and yield with efficient palladium recovery and reduced reaction times.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Solvents/Catalysts Yield (%) Advantages Limitations
Grignard Addition + Dehydration (CN103755516B) Bromobenzene + Mg → Grignard; Add acetophenone; Dehydrate with sulfonic acid ionic liquid 2-Methyltetrahydrofuran; Sulfonic acid ionic liquid High (not specified) One-pot, mild, environmentally friendly, industrial scale Specific to diphenylethylene analogs
Halo Benzotrifluoride Grignard + Ketene (WO2021171301A1) Halogenation; Grignard formation; Reaction with ketene; Oximation Organic solvents (toluene, xylene); Transition metal ligand-acid complex 80-85 High purity (>99%), fewer steps, less impurity Requires catalyst optimization
Mizoroki–Heck + Hydrogenation (PMC10458415) Pd-catalyzed cross-coupling; Hydrogenation; Reduction with PDBBA Pd(OAc)2, tetrabutylammonium acetate; PDBBA Excellent (not quantified) Cascade process, microwave-assisted, efficient Pd recovery More complex setup, multiple steps

Research Findings and Analysis

  • The use of environmentally benign solvents like 2-methyltetrahydrofuran improves safety and sustainability without compromising yield or purity.
  • Catalytic systems involving sulfonic acid ionic liquids or transition metal ligand-acid complexes enhance reaction efficiency and selectivity.
  • Minimizing reaction steps through one-pot or cascade processes reduces costs and waste generation, aligning with green chemistry principles.
  • The control of isomeric purity, especially in trifluoromethyl-substituted aromatics, is critical due to regulatory and application constraints; optimized halogenation and purification steps are essential.
  • Microwave-assisted reactions can significantly shorten reaction times while maintaining high selectivity and yield.

Chemical Reactions Analysis

1-(1-Propenyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyl group to form the corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other functional groups such as nitro, amino, or halogen groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalyst, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.

    Major Products: The major products formed from these reactions include carboxylic acids, ketones, alkanes, and substituted benzene derivatives.

Scientific Research Applications

1-(1-Propenyl)-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of bioactive molecules, including pharmaceuticals and agrochemicals. Its trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.

    Medicine: Research is ongoing to explore the potential of 1-(1-Propenyl)-3-(trifluoromethyl)benzene in drug discovery and development. Its derivatives may exhibit therapeutic properties against various diseases.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Propenyl)-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function.

    Pathways Involved: The trifluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological targets. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(1-propenyl)-3-(trifluoromethyl)benzene, highlighting differences in substituents, synthesis routes, yields, and applications:

Compound Name Structure Molecular Formula MW (g/mol) Synthesis Method Yield Physical Properties Applications/Reactivity References
1-Allyl-3-(trifluoromethyl)benzene Benzene with -CH₂CH=CH₂ (1-position) and -CF₃ (3-position) C₁₀H₉F₃ 186.17 Allylation of 3-(trifluoromethyl)benzaldehyde (exact method not specified) N/A Liquid (drug impurity standard) Pharmaceutical intermediate; reference standard for impurities
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene Benzene with -CH₂CH₂Br (1-position) and -CF₃ (3-position) C₉H₈BrF₃ 245.06 Alkylation of tert-butyl (4-aminophenyl)(methyl)carbamate with bromoethyl reagent 51% White solid Intermediate for antitumor agents (e.g., compound 7j in )
1-Isothiocyanatomethyl-3-(trifluoromethyl)benzene Benzene with -CH₂N=C=S (1-position) and -CF₃ (3-position) C₉H₆F₃NS 217.21 Reaction of 3-(trifluoromethyl)benzylamine with thiophosgene (CSCl₂) 53% Yellow oil Antiproliferative and chemopreventive agent (compound 37 in )
1-(3-Chloroprop-1-en-1-yl)-3-(trifluoromethyl)benzene Benzene with -CH₂C(Cl)=CH₂ (1-position) and -CF₃ (3-position) C₁₀H₈ClF₃ 220.62 Substitution reaction using mesylate derivatives of 3-(trifluoromethyl)benzaldehyde 86% N/A High-yield electrophilic partner in cinacalcet synthesis (compound 59 in )
1-(Methoxymethoxy)-3-(trifluoromethyl)benzene Benzene with -OCH₂OCH₃ (1-position) and -CF₃ (3-position) C₉H₉F₃O₂ 206.16 Methoxymethylation of 3-(trifluoromethyl)phenol N/A N/A Protected intermediate for further functionalization ()

Research Findings and Key Differences

Reactivity and Stability

  • Propenyl vs. Ether Groups : The allyl group in 1-(1-propenyl)-3-(trifluoromethyl)benzene enables electrophilic addition reactions, whereas methoxymethoxy-protected analogs () are inert under basic conditions, making them suitable for stepwise synthesis.
  • Inertness in Cross-Etherification : 1-(1-(Benzyloxy)ethyl)-3-(trifluoromethyl)benzene (4m) failed to undergo cross-etherification even at 120°C, indicating steric or electronic hindrance from the trifluoromethyl group .

Pharmaceutical Relevance

  • Antiproliferative Activity : Isothiocyanate derivatives (e.g., compound 37) show promise as chemopreventive agents due to their ability to modulate oxidative stress pathways .
  • Drug Intermediate Utility : Chloroallyl and bromoethyl analogs are critical in synthesizing cinacalcet (a calcium receptor agonist) and antitumor agents, respectively .

Physical Properties

  • State and Purity : Bromoethyl derivatives (e.g., 7j) are isolated as solids with high purity (>95%), while allyl and isothiocyanate analogs exist as oils, complicating purification .

Biological Activity

1-(1-Propenyl)-3-(trifluoromethyl)benzene, also known as prop-1-enyl-3-trifluoromethylbenzene, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by recent research findings and data.

  • Molecular Formula : C10H9F3
  • CAS Number : 58879-30-4
  • IUPAC Name : 1-(1-Propenyl)-3-(trifluoromethyl)benzene

Antimicrobial Activity

Research indicates that propenylbenzenes, including 1-(1-propenyl)-3-(trifluoromethyl)benzene, exhibit significant antimicrobial properties. A study evaluated the fungistatic activity against Candida albicans, reporting a minimum inhibitory concentration (MIC) ranging from 37 to 124 μg/mL for various derivatives of propenylbenzenes . This suggests that the trifluoromethyl group enhances the compound's ability to inhibit fungal growth.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results demonstrated that propenylbenzenes with a double bond exhibited notable antiradical activity, with effective concentration (EC50) values between 19 and 31 μg/mL . This highlights the compound's potential as a natural antioxidant.

Anticancer Activity

In vitro studies have shown that 1-(1-propenyl)-3-(trifluoromethyl)benzene derivatives possess antiproliferative effects against various cancer cell lines. Specifically, compounds derived from this structure demonstrated significant activity in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division and proliferation.

The biological activities of 1-(1-propenyl)-3-(trifluoromethyl)benzene can be attributed to its structural features. The trifluoromethyl group may enhance lipophilicity and affect membrane fluidity, facilitating interactions with cellular targets such as enzymes and receptors. This interaction can lead to alterations in cellular processes, including apoptosis in cancer cells and disruption of microbial cell membranes.

Comparative Analysis

To better understand the biological efficacy of 1-(1-propenyl)-3-(trifluoromethyl)benzene, it is beneficial to compare it with other related compounds:

Compound NameAntimicrobial Activity (MIC μg/mL)Antioxidant Activity (EC50 μg/mL)Anticancer Activity (IC50 nM)
1-(1-Propenyl)-3-(trifluoromethyl)benzene37 - 12419 - 3110 - 33
Anethole (similar propenylbenzene)VariesHigher than propenyl derivativesModerate
IsoeugenolLower than propenyl derivativesComparableHigh

Case Studies

Several case studies have explored the biological activities of propenylbenzenes:

  • Chemo-Enzymatic Synthesis : A study utilized lipase-catalyzed reactions to synthesize various hydroxy ketones from propenylbenzenes and assessed their biological activities. Results indicated promising antifungal and antioxidant properties .
  • Antiproliferative Studies : Research focused on the antiproliferative effects of propenylbenzenes on different cancer cell lines revealed that modifications in their chemical structure significantly influenced their potency against tumor cells .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(1-Propenyl)-3-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the propenyl group to a trifluoromethyl-substituted benzene precursor. A common approach is Friedel-Crafts alkylation using 3-(trifluoromethyl)benzene derivatives and propenyl halides, catalyzed by Lewis acids like AlCl₃ under anhydrous conditions . Alternatively, cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using halogenated intermediates (e.g., 1-bromo-3-(trifluoromethyl)benzene) and propenyl boronic acids can yield higher regioselectivity. Optimization requires inert atmospheres (N₂/Ar), temperature control (60–100°C), and solvent selection (e.g., DMF or THF) to stabilize intermediates .

Q. How can researchers characterize the purity and structural integrity of 1-(1-Propenyl)-3-(trifluoromethyl)benzene?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the propenyl group (δ 5.0–6.5 ppm for vinyl protons) and trifluoromethyl resonance (δ 120–125 ppm in ¹⁹F NMR) . GC-MS or HPLC with UV detection (λ ~210–260 nm) quantifies purity, while FT-IR confirms C-F stretches (1100–1200 cm⁻¹) and vinyl C=C bonds (1650 cm⁻¹). X-ray crystallography is recommended for unambiguous structural confirmation .

Q. What purification techniques are effective for isolating 1-(1-Propenyl)-3-(trifluoromethyl)benzene?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar byproducts. For volatile impurities, distillation under reduced pressure (40–60°C at 10–20 mmHg) is effective. Recrystallization from ethanol or dichloromethane/hexane mixtures enhances crystalline purity .

Advanced Research Questions

Q. What reaction mechanisms govern the electrophilic substitution of 1-(1-Propenyl)-3-(trifluoromethyl)benzene?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophiles (e.g., nitronium ions) to the meta position relative to the CF₃ group. The propenyl substituent can participate in conjugative stabilization via resonance, influencing regioselectivity. Computational studies (e.g., DFT) can map electron density distributions and predict reaction sites . Experimental validation involves kinetic isotope effects and Hammett plots to assess substituent effects .

Q. How does the trifluoromethyl-propenyl motif influence biological activity in drug discovery?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP optimization), while the propenyl group offers a site for bioisosteric modifications. In vitro assays (e.g., enzyme inhibition or microbial growth assays) can evaluate antifungal or antibacterial activity, as seen in structurally related compounds . For targeted therapies, molecular docking (using software like AutoDock) predicts interactions with enzymes (e.g., cytochrome P450) or receptors .

Q. What strategies mitigate solvent effects on the stability of 1-(1-Propenyl)-3-(trifluoromethyl)benzene during storage?

  • Methodological Answer : Avoid protic solvents (e.g., water or alcohols) to prevent hydrolysis of the propenyl group. Store in anhydrous aprotic solvents (e.g., acetonitrile or DCM) under inert gas. Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis identify degradation pathways (e.g., oxidation or polymerization) .

Q. How can computational modeling predict the photophysical properties of 1-(1-Propenyl)-3-(trifluoromethyl)benzene?

  • Methodological Answer : Time-Dependent DFT (TD-DFT) calculates electronic transitions (e.g., λmax for UV-vis spectra) by modeling excited-state configurations. Solvent effects are incorporated via the Polarizable Continuum Model (PCM) . Compare results with experimental fluorescence quenching assays to validate predictions .

Q. What are the challenges in scaling up 1-(1-Propenyl)-3-(trifluoromethyl)benzene synthesis for preclinical studies?

  • Methodological Answer : Key challenges include exothermic reaction control (use jacketed reactors with cooling) and catalyst recovery (e.g., immobilized Lewis acids). Process Analytical Technology (PAT) tools like in-line FTIR monitor reaction progress in real time. Optimize batch vs. continuous flow systems to minimize side-product formation .

Key Research Gaps

  • Mechanistic Insights : Limited data on radical-mediated reactions involving the propenyl group.
  • Toxicology : In vivo toxicity profiles remain unexplored; recommend Ames tests and zebrafish embryo assays.
  • Material Applications : Potential as a monomer for fluorinated polymers warrants investigation .

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